molecular formula C12H12Cl2O3 B2526946 Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid CAS No. 2140265-21-8

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid

Cat. No. B2526946
CAS RN: 2140265-21-8
M. Wt: 275.13
InChI Key: SUHSOPNQXDUJFM-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid is a chiral compound that is part of a broader class of organic molecules with potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar racemic mixtures and chiral compounds, which can be used to infer some general characteristics about the compound .

Synthesis Analysis

The synthesis of chiral carboxylic acids and their derivatives often involves multi-step reactions that may include the use of catalysts, protective groups, and specific reagents to control the stereochemistry of the final product. For example, the synthesis of rac-2-[(diphenylphosphino)methyl]ferrocenecarboxylic acid involves a sequence of reactions starting from a bromoferrocene derivative, with subsequent transformations leading to the desired chiral phosphine carboxylic acid . This suggests that the synthesis of Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid would similarly require careful planning to ensure the correct stereochemistry is achieved.

Molecular Structure Analysis

Chiral carboxylic acids can adopt different conformations, which can be influenced by the presence of substituents and the overall molecular framework. For instance, the supramolecular assemblies of rac-1,3-cyclohexanedicarboxylic acid show different conformations such as cis and trans forms depending on the complexation with other organic entities or metal ions . This indicates that Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid may also exhibit various conformations that could be relevant to its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of chiral carboxylic acids can be quite diverse, depending on their functional groups and the surrounding chemical environment. For example, the rac-2,3-dibromosuccinic acid is a product of electrophilic addition, which suggests that halogenated carboxylic acids like Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid may also participate in similar addition reactions . Additionally, the presence of the carboxylic acid group can lead to the formation of dimers and other supramolecular structures through hydrogen bonding, as seen in other related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral carboxylic acids are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, shows that the 1,3-dioxane ring adopts a chair conformation with substituents in equatorial positions, which could affect the compound's solubility and melting point . Similarly, Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid's properties would be affected by its own unique conformation and substituents.

Scientific Research Applications

Electrochiroptical Systems

The study on electron donors that undergo reversible C-C bond formation/breaking upon two-electron transfer, such as 2,2'-[2,2-Bis(4-dimethylaminophenyl)ethenyl]biphenyl, reveals a new electrochromic system with high electrochemical bistability. This system exhibits a vivid change in color, demonstrating the potential of similar compounds in electrochiroptical applications (Higuchi et al., 2003).

Crystallography and Solid-State Chemistry

Research into halogenated carboxylic acids, such as the structural elucidation of enantiopure and racemic 2-Bromo-3-Methylbutyric Acid, provides insights into intermolecular interactions, hydrogen bonding motifs, and preferred conformations in solid-state chemistry. These findings can enhance our understanding of molecular structures and their applications in chemical synthesis and material science (Seidel et al., 2020).

Supramolecular Assemblies

The exploration of supramolecular assemblies involving rac-1,3-cyclohexanedicarboxylic acid highlights the versatility of racemic compounds in forming complex structures with potential applications in materials science and nanotechnology. Such assemblies demonstrate unique three-dimensional networks and host-guest interactions that can be tailored for specific functions (Giri & Pedireddi, 2015).

Environmental Remediation

The development of Reactive Activated Carbon (RAC) impregnated with palladized iron for the treatment of polychlorinated biphenyls (PCBs) in the environment showcases the environmental applications of racemic compounds. This study highlights the potential of such materials in adsorption and dechlorination of harmful contaminants, offering insights into the design of more efficient remediation technologies (Choi et al., 2009).

Mercury Chelation

Investigations into the molecular structures of 1,3-propanedithiols containing carboxylic acid groups, such as rac- and meso-2,4-dimercaptoglutaric acid, highlight their potential in mercury chelation. These compounds form different hydrogen bonding interactions, influencing their effectiveness in reducing mercury levels, which is crucial for environmental health and safety (Sattler et al., 2013).

properties

IUPAC Name

(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c13-7-3-4-8(10(14)6-7)11-9(12(15)16)2-1-5-17-11/h3-4,6,9,11H,1-2,5H2,(H,15,16)/t9-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHSOPNQXDUJFM-KOLCDFICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(2R,3R)-2-(2,4-dichlorophenyl)oxane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.